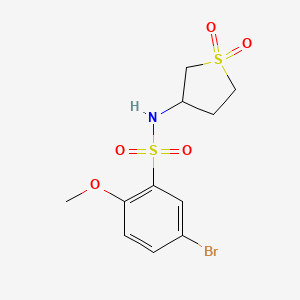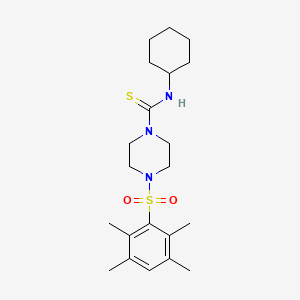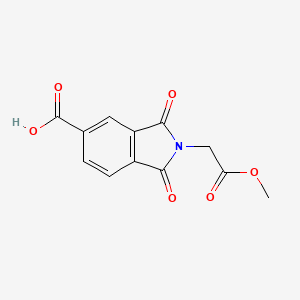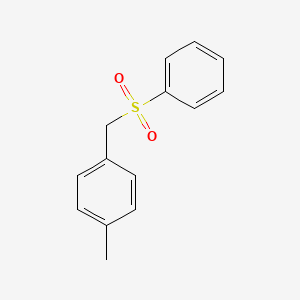
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide, also known as BDBMT, is a chemical compound that has gained significant attention among scientists due to its potential applications in various fields. BDBMT is a sulfonamide derivative that contains a bromine atom and a methoxy group attached to a benzene ring, which makes it a versatile molecule for chemical synthesis and biological studies.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the interaction with specific proteins or enzymes that are involved in various biological processes. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide has been shown to inhibit the activity of some kinases, such as JNK and p38, which are involved in the regulation of cell growth and apoptosis. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can also modulate the activity of some ion channels, such as TRPA1, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme. For example, 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can induce cell death in cancer cells by inhibiting the activity of JNK and p38, which are overexpressed in some types of cancer. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can also modulate the activity of TRPA1, leading to the inhibition of pain and inflammation. However, 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can also have adverse effects on normal cells and tissues, such as the inhibition of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, such as its high purity and stability, its well-defined chemical structure, and its availability from commercial sources. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can also be easily modified to introduce different functional groups, which can be useful for structure-activity relationship studies. However, 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can also have off-target effects on other proteins or enzymes, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide, such as the design of new derivatives with improved pharmacological properties, the identification of new target proteins or enzymes, and the development of new drug delivery systems. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can also be used as a tool for the study of various biological processes, such as cell signaling, gene expression, and protein-protein interactions. Moreover, 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 3-amino-1,1-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine in the presence of a base, followed by the addition of bromine to the resulting intermediate. The final product is obtained after purification by column chromatography and recrystallization. The yield of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide is around 60%, and the purity can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide is as a scaffold for the design of new drugs that target specific enzymes or receptors. 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can be modified to introduce different functional groups that can interact with the active site of the target protein, leading to the inhibition or activation of its activity.
Propriétés
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO5S2/c1-18-10-3-2-8(12)6-11(10)20(16,17)13-9-4-5-19(14,15)7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUSSWCDNQBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)